molecular formula C14H14OS B2903284 [4-(Benzyloxy)phenyl]methanethiol CAS No. 80192-91-2

[4-(Benzyloxy)phenyl]methanethiol

Cat. No.: B2903284
CAS No.: 80192-91-2
M. Wt: 230.33
InChI Key: WAOOMUKAEPOEES-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)phenyl]methanethiol is an organic compound with the molecular formula C14H14OS. It is characterized by a benzene ring substituted with a benzyloxy group and a thiol group attached to a phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Benzyl Alcohol and 4-Mercaptophenol Reaction: One common synthetic route involves the reaction of benzyl alcohol with 4-mercaptophenol under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures.

  • Thiol-ene Reaction: Another method involves the thiol-ene reaction, where a thiol group is added to a benzyl-protected phenol using UV light or a radical initiator.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form [4-(benzyloxy)phenyl]methanesulfonic acid.

  • Reduction: Reduction reactions are less common but can involve converting the thiol group to a sulfide.

  • Substitution: The thiol group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are typically used.

Major Products Formed:

  • Oxidation: [4-(benzyloxy)phenyl]methanesulfonic acid

  • Reduction: [4-(benzyloxy)phenyl]methane

  • Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

Chemistry: [4-(Benzyloxy)phenyl]methanethiol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand thiol-containing compounds' interactions with biomolecules. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which [4-(benzyloxy)phenyl]methanethiol exerts its effects depends on its specific application. In biological systems, it may interact with thiol-containing enzymes or receptors, forming disulfide bonds or other covalent interactions. The molecular targets and pathways involved are typically specific to the biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Benzyloxy)phenol: Similar structure but lacks the thiol group.

  • 4-Mercaptophenol: Similar thiol group but lacks the benzyloxy group.

  • Benzyl Mercaptan: Contains a benzyl group and a thiol group but lacks the phenol moiety.

This comprehensive overview highlights the significance of [4-(benzyloxy)phenyl]methanethiol in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

(4-phenylmethoxyphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c16-11-13-6-8-14(9-7-13)15-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOOMUKAEPOEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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